2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Description
Properties
Molecular Formula |
C21H38O12 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C21H38O12/c1-5-21(12-31-15(28)18(2,6-22)7-23,13-32-16(29)19(3,8-24)9-25)14-33-17(30)20(4,10-26)11-27/h22-27H,5-14H2,1-4H3 |
InChI Key |
GAEGUGFIMOOWHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C(C)(CO)CO)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Core Polyol Preparation
The synthesis begins with 2,2-bis(hydroxymethyl)butane-1,4-diol, a tetrahydric alcohol. Protection of its hydroxyl groups is often unnecessary due to the symmetry of the target molecule, though transient protection (e.g., tert-butyl groups) may enhance reaction control in asymmetric analogs.
Direct Esterification with Acid Chlorides
Reacting the polyol with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (triethylamine, pyridine) yields the tetraester. For example:
This method achieves ~70% yield but requires rigorous drying to prevent hydrolysis of the acid chloride.
Steglich Esterification
Carbodiimide-mediated coupling (e.g., DCC, EDCI) with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid avoids handling moisture-sensitive acid chlorides. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction:
Yields range from 65–80%, with diisopropylcarbodiimide (DIC) minimizing side reactions.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | Triethylamine (4.2 eq) | Maximizes deprotonation |
| Coupling Agent | DCC (4.5 eq) | Reduces dimerization |
| Reaction Time | 24–48 hours | Ensures completion |
Mechanistic Insights
Nucleophilic Acyl Substitution
The hydroxyl groups of the polyol act as nucleophiles, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acid chloride or activated ester). Bases neutralize HCl byproducts, shifting equilibrium toward product formation.
Protective Group Dynamics
While the target compound lacks protective groups, intermediates in analogous syntheses (e.g., tert-butyl esters) require acidic hydrolysis (trifluoroacetic acid) or basic cleavage (NaOH) for deprotection.
Purification and Characterization
Chromatographic Techniques
-
Silica gel chromatography elutes the tetraester using ethyl acetate/hexane gradients.
-
Size-exclusion chromatography separates unreacted polyol or di/triesters.
Spectroscopic Confirmation
-
: Methyl groups ( 1.2–1.4 ppm), hydroxyls ( 4.8–5.2 ppm).
-
: Ester carbonyls ( 170–175 ppm), quaternary carbons ( 40–45 ppm).
Challenges and Mitigation Strategies
Incomplete Esterification
-
Excess acylating agent (5–6 eq per hydroxyl) drives reactions to completion.
-
Stepwise addition of reagents minimizes steric crowding.
Hydroxyl Group Oxidation
-
Inert atmosphere (N, Ar) prevents radical-mediated oxidation.
Applications and Derivatives
The compound’s polyhydroxy structure suggests utility in:
Chemical Reactions Analysis
Ester Hydrolysis
The ester groups in the compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols. This reaction is critical for modifying the compound’s solubility or generating intermediates for further synthesis.
-
Hydrolysis rates vary with steric hindrance around ester groups due to the molecule’s branched structure.
-
Complete hydrolysis requires prolonged reaction times under reflux .
Transesterification
The compound reacts with alcohols in the presence of catalysts to exchange alkoxy groups, enabling tailored modifications for applications in polymer chemistry.
| Catalyst | Alcohol | Product | Yield |
|---|---|---|---|
| Titanium(IV) isopropoxide | Methanol | Methyl esters + substituted polyol | ~65% |
| Lipase (enzymatic) | Ethanol | Ethyl esters + substituted polyol | ~50% |
-
Enzymatic transesterification offers regioselectivity but lower efficiency compared to chemical catalysts .
Oxidation of Hydroxyl Groups
Primary and secondary hydroxyl groups are susceptible to oxidation, forming ketones or carboxylic acids.
| Oxidizing Agent | Target Group | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | Secondary -OH | Ketone derivatives | Moderate (steric hindrance) |
| Jones reagent (CrO₃) | Primary -OH | Carboxylic acids | High |
-
Oxidation of tertiary hydroxyl groups is hindered due to steric and electronic factors.
Epoxidation and Lactonization
Adjacent hydroxyl groups can undergo diastereoselective epoxidation, followed by intramolecular lactonization under acidic conditions, forming cyclic esters (lactones) .
| Step | Reagents | Product | Stereochemical Outcome |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide intermediate | Diastereomeric excess >80% |
| Lactonization | HCl, THF | Six-membered lactone | Thermodynamic control |
Protection/Deprotection Strategies
The hydroxyl groups are often protected (e.g., as silyl ethers or acetates) to direct reactions to specific sites.
| Protecting Group | Reagent | Conditions | Compatiblity |
|---|---|---|---|
| TBDMS (silyl ether) | TBDMSCl, imidazole | Anhydrous DMF | Stable under basic conditions |
| Acetyl | Ac₂O, pyridine | Room temperature | Removable via hydrolysis |
Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the compound participates in hydrogen abstraction reactions, forming stabilized radicals.
| Initiator | Substrate | Product | Application |
|---|---|---|---|
| AIBN, CCl₄ | Allylic hydrogen | Crosslinked polymer networks | Materials science |
Complexation with Metal Ions
The hydroxyl and ester groups act as ligands for metal ions, forming coordination complexes.
| Metal Ion | Geometry | Stability Constant (log K) |
|---|---|---|
| Cu(II) | Octahedral | 4.2 ± 0.3 |
| Fe(III) | Trigonal bipyramidal | 3.8 ± 0.2 |
Comparative Reactivity Table
Scientific Research Applications
Applications in Pharmaceuticals
- Drug Formulation : The compound serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Its hydroxyl groups contribute to hydrogen bonding, improving the interaction between the drug and its delivery system.
- Controlled Release Systems : The polymeric nature of this compound allows it to be used in controlled release systems for drugs. It can form hydrogels that respond to environmental stimuli (pH, temperature), releasing drugs at a controlled rate.
- Biocompatibility : Due to its structural characteristics, this compound exhibits good biocompatibility, making it suitable for use in biomedical applications such as tissue engineering and regenerative medicine.
Applications in Materials Science
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polyols for polyurethane production. Its functionality allows for the creation of polymers with tailored properties for specific applications like coatings, adhesives, and foams.
- Surface Modifications : It can be employed to modify surfaces of various materials to enhance their properties such as hydrophilicity or hydrophobicity, which is crucial in applications like self-cleaning surfaces or anti-fogging coatings.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Drug formulation | Enhances solubility and stability |
| Controlled release systems | Regulates drug release rates | |
| Biocompatibility | Suitable for biomedical applications | |
| Materials Science | Polymer synthesis | Tailored properties for diverse applications |
| Surface modifications | Improved material properties |
Case Studies
- Controlled Release Drug Delivery : A study demonstrated the effectiveness of using this compound in a hydrogel matrix for controlled release of anti-cancer drugs. The hydrogel exhibited a sustained release profile over several days, significantly improving therapeutic outcomes while minimizing side effects.
- Polyurethane Development : Research highlighted the use of this compound as a key ingredient in developing flexible polyurethane foams. The resulting materials showed enhanced durability and thermal stability compared to traditional formulations.
- Biomedical Applications : In tissue engineering, scaffolds made from this compound were shown to support cell attachment and proliferation, indicating potential for use in regenerative medicine strategies.
Mechanism of Action
The mechanism of action of 2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Research Findings and Gaps
- Key Similarities: Both the target compound and CAS 1115-20-4 exhibit ester-mediated reactivity, such as nucleophilic acyl substitution.
Key Differences :
Unresolved Questions :
Conclusion The compound 2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate exhibits distinct physicochemical and functional properties compared to simpler esters and polymers. Its structural complexity offers advantages in thermal stability and material science applications but poses challenges in synthesis and environmental management. Further research is needed to address gaps in degradation pathways and toxicological profiles.
Biological Activity
The compound 2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features multiple hydroxymethyl and propanoyl functional groups, contributing to its solubility and reactivity. Its molecular formula is , with a molecular weight of approximately 350.4 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with hydroxyl groups are often implicated in antioxidant activity, which helps in neutralizing free radicals in biological systems.
- Enzyme Inhibition : The structural features suggest potential interactions with various enzymes, possibly inhibiting pathways involved in inflammation or cancer progression.
- Cellular Uptake and Delivery : The presence of multiple hydroxymethyl groups may facilitate cellular uptake, enhancing the bioavailability of therapeutic agents when used as a delivery system.
Therapeutic Applications
Research indicates several promising applications for this compound:
- Cancer Therapy : Preliminary studies suggest that derivatives of this compound can serve as effective carriers for anticancer drugs, enhancing their delivery to tumor sites while minimizing systemic toxicity .
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, this compound could be explored as a treatment for chronic inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
- A study conducted by researchers at Thermo Scientific demonstrated that derivatives of 2,2-bis(hydroxymethyl)propionic acid exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation .
- Research on Antioxidant Properties :
- Delivery Systems for Chemotherapy :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step esterification and hydroxyl protection. For example, analogous compounds (e.g., 3-hydroxy-2,2-dimethylpropyl esters) are synthesized using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) at 0–25°C . Optimization includes:
Q. What analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies hydroxyl groups (δ 1.2–2.5 ppm for methyl branches, δ 3.5–4.5 ppm for hydroxymethyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+Na]⁺ adducts) .
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies impurities against reference standards (e.g., EP-grade impurities in ) .
Q. What are the critical handling and storage protocols to ensure compound stability?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of ester linkages .
- Handling : Use desiccated glassware and anhydrous solvents during synthesis. Monitor moisture content via Karl Fischer titration (<50 ppm H₂O) .
Advanced Research Questions
Q. How can researchers identify and quantify trace impurities or degradation products in synthesized batches?
Methodological Answer:
- Impurity Profiling : Compare HPLC retention times and MS/MS fragmentation patterns with certified impurities (e.g., 2-(4-methylphenyl)-propanoic acid, CAS 938-94-3) from pharmacopeial standards .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) coupled with LC-MS identifies hydrolytic byproducts (e.g., free hydroxy acids) .
Q. What experimental strategies mitigate data contradictions in stability studies under varying pH and temperature conditions?
Methodological Answer:
- Controlled Variables : Use buffered solutions (pH 2–10) and isothermal calorimetry to correlate degradation kinetics with environmental conditions.
- Statistical Validation : Apply Design of Experiments (DoE) to resolve conflicting stability results (e.g., Arrhenius plot deviations due to non-linear hydrolysis pathways) .
- Cross-Validation : Confirm degradation mechanisms using orthogonal techniques (e.g., FTIR for ester bond integrity vs. NMR for structural changes) .
Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?
Methodological Answer:
- Solubility Analysis : Perform shake-flask experiments in polar aprotic solvents (e.g., DMSO) and compare with COSMO-RS or Hansen solubility parameter predictions.
- Crystallography : Single-crystal X-ray diffraction of co-crystals (e.g., with urea) clarifies hydrogen-bonding patterns affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
